Dcn1-ubc12-IN-3 -

Dcn1-ubc12-IN-3

Catalog Number: EVT-12557243
CAS Number:
Molecular Formula: C30H30N8O3S2
Molecular Weight: 614.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dcn1-ubc12-IN-3 is a small-molecule inhibitor designed to target the interaction between the Dcn1 protein and Ubc12, a ubiquitin-conjugating enzyme. This compound is part of a broader class of inhibitors aimed at disrupting the neddylation process of cullin-RING E3 ubiquitin ligases, which are critical for regulating protein homeostasis in cells. The Dcn1-ubc12 interaction plays a pivotal role in the neddylation of cullins, particularly cullin 3, which is essential for various cellular processes and is implicated in several diseases.

Source

The development of Dcn1-ubc12-IN-3 stems from extensive research focused on understanding the structural dynamics of the Dcn1 and Ubc12 proteins. The initial discovery and characterization of this compound were reported in studies that utilized structure-based drug design techniques, leading to the identification of high-affinity inhibitors capable of selectively targeting this protein-protein interaction .

Classification

Dcn1-ubc12-IN-3 belongs to the class of small-molecule inhibitors specifically targeting protein-protein interactions. Its primary function is as an inhibitor of neddylation, a post-translational modification process that activates cullin-RING E3 ubiquitin ligases by attaching a small ubiquitin-like protein called NEDD8 to cullins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dcn1-ubc12-IN-3 involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with the construction of a complex organic framework through multi-step reactions, including Wittig reactions to introduce conjugated double bonds.
  2. Introduction of Functional Groups: A hydrazide group is introduced via hydrazinolysis, where a hydrazine derivative reacts with an ester precursor.
  3. Final Coupling: The final step typically involves palladium-catalyzed cross-coupling reactions to attach specific aromatic groups that enhance binding affinity and selectivity towards Dcn1 .

The synthesis requires careful optimization to ensure high yield and purity, often employing chromatographic techniques for purification.

Molecular Structure Analysis

Structure and Data

Dcn1-ubc12-IN-3 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Dcn1 and Ubc12. Key structural features include:

  • Molecular Formula: C28H42N2O3
  • Molecular Weight: 454.6 g/mol
  • IUPAC Name: (5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide
  • InChI Key: PWCCYGVTOXEPHJ-ZKWNWVNESA-N

Crystallographic studies have revealed that the compound interacts with specific hydrophobic pockets in Dcn1, which are critical for binding .

Chemical Reactions Analysis

Reactions and Technical Details

Dcn1-ubc12-IN-3 can undergo several types of chemical reactions:

  1. Oxidation: This can be performed using potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can be executed using hydrogen gas in conjunction with palladium catalysts, converting double bonds into single bonds.
  3. Substitution Reactions: Nucleophilic substitution can occur at the hydrazide group, allowing for further functionalization .

These reactions are essential for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism by which Dcn1-ubc12-IN-3 exerts its effects primarily involves the inhibition of the Dcn1-Ubc12 interaction. By binding to Dcn1, this compound prevents Ubc12 from facilitating the neddylation of cullins, particularly cullin 3. This inhibition leads to:

  • Inactivation of Cullin 3: The compound selectively converts cullin 3 into an un-neddylated inactive form.
  • Upregulation of NRF2: This process results in increased levels of NRF2, a substrate known to be regulated by cullin 3 .

This mechanism highlights the potential therapeutic implications for diseases where dysregulation of ubiquitination is involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dcn1-ubc12-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates excellent aqueous solubility across various pH levels (greater than 20 mM at pH 2.0 and 7.4).
  • Stability: The compound remains stable under physiological conditions, making it suitable for biological studies.

These properties are crucial for its application in cellular assays and potential therapeutic contexts .

Applications

Scientific Uses

Dcn1-ubc12-IN-3 serves as a valuable tool in scientific research due to its ability to selectively inhibit neddylation processes. Its applications include:

  • Investigating Protein Homeostasis: It allows researchers to study the role of cullin-RING E3 ligases in various cellular functions.
  • Therapeutic Potential: Given its mechanism of action, it may have implications in treating diseases characterized by aberrant protein degradation pathways, including certain cancers .

Properties

Product Name

Dcn1-ubc12-IN-3

IUPAC Name

4-[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanyl-2-(naphthalen-2-ylmethylsulfanyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

Molecular Formula

C30H30N8O3S2

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C30H30N8O3S2/c1-37(2)12-13-38-30(34-35-36-38)43-28-23(17-31)26(22-15-24(39-3)27(41-5)25(16-22)40-4)32-29(33-28)42-18-19-10-11-20-8-6-7-9-21(20)14-19/h6-11,14-16H,12-13,18H2,1-5H3

InChI Key

NLAXDJPKEZXJJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC5=CC=CC=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.